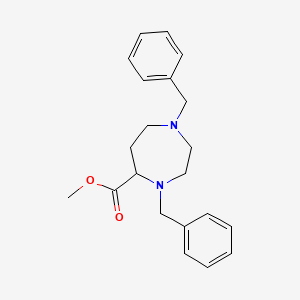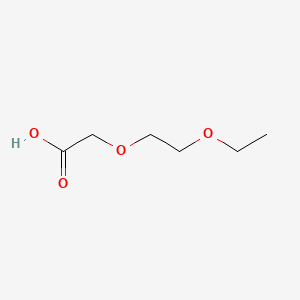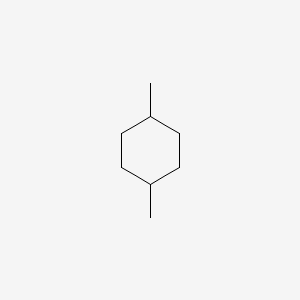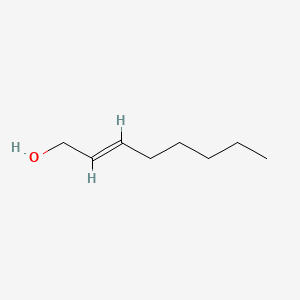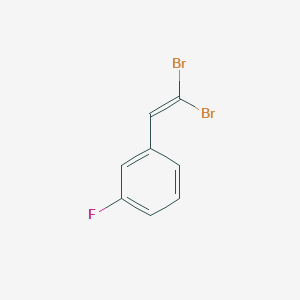
trans-4-(Carbobenzoxyamino)cyclohexanecarboxylic Acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“trans-4-(Carbobenzoxyamino)cyclohexanecarboxylic Acid” is a chemical compound with the molecular formula C15H19NO4 and a molecular weight of 277.32 . It is also known by the synonyms “trans-4-(Cbz-amino)cyclohexanecarboxylic Acid” and "trans-4-(Benzyloxycarbonylamino)cyclohexanecarboxylic Acid" .
Molecular Structure Analysis
The molecular structure of “trans-4-(Carbobenzoxyamino)cyclohexanecarboxylic Acid” is represented by the formula C15H19NO4 . This indicates that it contains 15 carbon atoms, 19 hydrogen atoms, 1 nitrogen atom, and 4 oxygen atoms .Physical And Chemical Properties Analysis
“trans-4-(Carbobenzoxyamino)cyclohexanecarboxylic Acid” is a solid at 20 degrees Celsius . It appears as a white to almost white powder or crystal . It should be stored under inert gas and is sensitive to air .Mecanismo De Acción
Propiedades
| { "Design of the Synthesis Pathway": "The synthesis pathway for trans-4-(Carbobenzoxyamino)cyclohexanecarboxylic Acid involves the protection of the amine group, followed by the formation of the cyclohexane ring and the introduction of the carboxylic acid group.", "Starting Materials": [ "Benzyl carbamate", "Cyclohexanone", "Sodium borohydride", "Sodium hydroxide", "Chloroacetic acid", "Diethyl ether", "Hydrochloric acid", "Sodium bicarbonate", "Sodium chloride", "Sodium sulfate", "Methanol", "Ethanol", "Acetic anhydride", "Acetic acid", "Triethylamine", "N,N-Dimethylformamide", "N,N'-Dicyclohexylcarbodiimide", "Carbon tetrachloride", "Methylene chloride" ], "Reaction": [ "Benzyl carbamate is reacted with chloroacetic acid in the presence of sodium hydroxide to form benzyl carbamate glycine.", "Benzyl carbamate glycine is then reacted with cyclohexanone in the presence of sodium borohydride to form trans-4-(benzyloxycarbonylamino)cyclohexanol.", "The benzyloxycarbonyl group is then removed using hydrogen chloride in methanol to form trans-4-amino-cyclohexanol.", "The amine group is then protected with benzyl chloroformate to form trans-4-(benzyloxycarbonylamino)cyclohexanecarboxylic acid.", "The carboxylic acid group is then introduced by reacting trans-4-(benzyloxycarbonylamino)cyclohexanecarboxylic acid with acetic anhydride and triethylamine in N,N-dimethylformamide to form trans-4-(acetyloxy-carbonylamino)cyclohexanecarboxylic acid.", "The benzyl and acetyl protecting groups are then removed using carbon tetrachloride and methylene chloride to yield trans-4-(Carbobenzoxyamino)cyclohexanecarboxylic Acid." ] } | |
Número CAS |
220851-34-3 |
Nombre del producto |
trans-4-(Carbobenzoxyamino)cyclohexanecarboxylic Acid |
Fórmula molecular |
C15H19NO4 |
Peso molecular |
277.31 g/mol |
Nombre IUPAC |
4-(phenylmethoxycarbonylamino)cyclohexane-1-carboxylic acid |
InChI |
InChI=1S/C15H19NO4/c17-14(18)12-6-8-13(9-7-12)16-15(19)20-10-11-4-2-1-3-5-11/h1-5,12-13H,6-10H2,(H,16,19)(H,17,18) |
Clave InChI |
ZVMICQYOGWAOSU-UHFFFAOYSA-N |
SMILES |
C1CC(CCC1C(=O)O)NC(=O)OCC2=CC=CC=C2 |
SMILES canónico |
C1CC(CCC1C(=O)O)NC(=O)OCC2=CC=CC=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




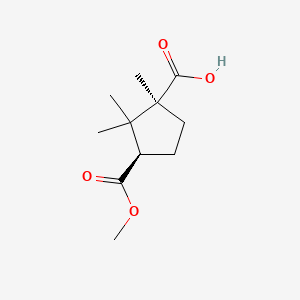
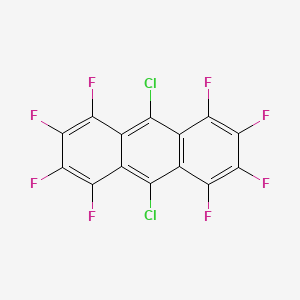
![Bis(tricyclohexylphosphine)[(phenylthio)methylene]ruthenium (II) dichloride](/img/structure/B3421551.png)
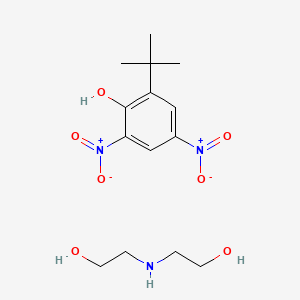
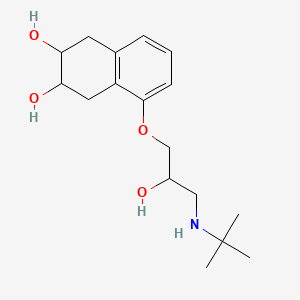
![(2S,3S,4S,5R,6R)-6-[[(3S,4S,4aR,6aR,6bS,8R,8aR,9R,10R,12aS,14aR,14bR)-9-acetyloxy-4-formyl-8-hydroxy-8a-(hydroxymethyl)-4,6a,6b,11,11,14b-hexamethyl-10-[(Z)-2-methylbut-2-enoyl]oxy-1,2,3,4a,5,6,7,8,9,10,12,12a,14,14a-tetradecahydropicen-3-yl]oxy]-3-[(2S,3R,4S,5S)-4,5-dihydroxy-3-[(2S,3R,4S,5R)-3,4,5-trihydroxyoxan-2-yl]oxyoxan-2-yl]oxy-4-hydroxy-5-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxane-2-carboxylic acid](/img/structure/B3421566.png)
